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Compound of Interest

Compound Name: Montelukast nitrile

Cat. No.: B032453 Get Quote

A comprehensive guide for researchers and drug development professionals on the

spectroscopic confirmation of Montelukast nitrile, a key intermediate in the synthesis of the

asthma medication Montelukast. This guide provides a detailed comparison of the

spectroscopic data of Montelukast nitrile with its active pharmaceutical ingredient counterpart,

Montelukast sodium, supported by experimental data and protocols.

Introduction
Montelukast is a widely prescribed leukotriene receptor antagonist used in the management of

asthma and allergic rhinitis. The synthesis of Montelukast sodium, the active pharmaceutical

ingredient, often proceeds through a nitrile intermediate, Montelukast nitrile. The precise

chemical structure and purity of this intermediate are critical to ensure the quality and efficacy

of the final drug product. This guide details the spectroscopic techniques used to confirm the

chemical structure of Montelukast nitrile and provides a comparative analysis with

Montelukast sodium.

Comparative Spectroscopic Analysis
The structural differences between Montelukast nitrile and Montelukast sodium, primarily the

conversion of the nitrile group to a sodium carboxylate, give rise to distinct spectroscopic

signatures. The following tables summarize the key quantitative data obtained from ¹H NMR,

¹³C NMR, FT-IR, and Mass Spectrometry.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of

hydrogen atoms in a molecule.

Chemical Shift (δ

ppm)

Montelukast Nitrile

(Tentative)

Montelukast Sodium

(Reported)
Assignment

~7.0 - 8.5 Multiple peaks Multiple peaks

Aromatic protons

(quinoline and phenyl

rings)

~7.35 (d) Peak present Peak present
Styrenic proton (-

CH=CH-)

~4.0 (t) Peak present Peak present
Methine proton (-

CH(S)-)

~2.5 - 3.0 Multiple peaks Multiple peaks
Methylene protons (-

CH₂-)

~2.3 Peak present Peak present

Methylene protons

adjacent to

nitrile/carboxyl

~1.6 Singlet Singlet
Methyl protons (-

C(CH₃)₂)

~0.4 Multiplet 0.39 Cyclopropyl protons

- No peak 11.2 (broad s)
Carboxylic acid proton

(-COOH)

Note: Detailed ¹H NMR data for Montelukast nitrile is not readily available in the public

domain and the assignments are tentative based on structural similarity to Montelukast.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy probes the carbon framework of a molecule.
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Chemical Shift (δ

ppm)

Montelukast Nitrile

(Tentative)

Montelukast Sodium

(Reported)
Assignment

~175 No peak Peak present
Carboxylate carbon (-

COO⁻Na⁺)

~118 Peak present No peak Nitrile carbon (-C≡N)

~120 - 160 Multiple peaks Multiple peaks
Aromatic and vinylic

carbons

~73 Peak present Peak present
Quaternary carbon (-

C(CH₃)₂)

~50 Peak present Peak present
Methine carbon (-

CH(S)-)

~20 - 40 Multiple peaks Multiple peaks
Methylene and

cyclopropyl carbons

~31 Peak present Peak present
Methyl carbons (-

C(CH₃)₂)

Note: Detailed ¹³C NMR data for Montelukast nitrile is not readily available in the public

domain and the assignments are tentative.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies functional groups based on their characteristic vibrational

frequencies.
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Wavenumber (cm⁻¹)
Montelukast Nitrile

(Characteristic)

Montelukast Sodium

(Reported)
Assignment

~2245 Strong Absent C≡N stretch (Nitrile)

3437 - 3396 Broad Broad
O-H stretch (Alcohol)

[1][2][3]

3057 Medium Medium
Aromatic C-H

stretch[1][2]

2925 Medium Medium
Aliphatic C-H

stretch[1]

1710 - 1633 Absent Strong
C=O stretch

(Carboxylate)[1]

1131 Medium Medium C-Cl stretch[1]

Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and provides information about the

fragmentation pattern of a molecule.

Parameter Montelukast Nitrile Montelukast

Molecular Formula C₃₅H₃₅ClN₂OS C₃₅H₃₆ClNO₃S

Molecular Weight 567.18 g/mol 586.18 g/mol

[M+H]⁺ (m/z) 568.2 586.2179

Key Fragment Ions (m/z) Not detailed in search results
568.2, 524.2, 440.2, 422.1,

292.1, 278.1

Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Accurately weigh 5-10 mg of the sample (Montelukast nitrile or Montelukast sodium).

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆).

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time: 3-4 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters (Typical):

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).

Relaxation Delay (d1): 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0-200 ppm.

Data Processing:
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Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H NMR spectrum.

Assign the peaks to the corresponding protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with a suitable sampling accessory (e.g.,

Attenuated Total Reflectance - ATR).

Sample Preparation (ATR method):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete

coverage of the crystal surface.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum.

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass

spectrometer (e.g., a triple quadrupole or time-of-flight instrument) with an electrospray

ionization (ESI) source.

LC Conditions (Typical):

Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the

compound of interest.

Flow Rate: 0.2-0.5 mL/min.

Injection Volume: 1-5 µL.

MS Conditions (Typical for ESI in positive ion mode):

Capillary Voltage: 3-4 kV.

Cone Voltage: 20-40 V.

Source Temperature: 120-150 °C.

Desolvation Temperature: 350-500 °C.

Desolvation Gas Flow: 600-800 L/hr.

Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be

applied to induce fragmentation and obtain a characteristic fragmentation pattern.
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic confirmation of

Montelukast nitrile's chemical structure.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Confirmation of Montelukast Nitrile.

Conclusion
The spectroscopic techniques of NMR, FT-IR, and Mass Spectrometry provide a powerful and

complementary suite of tools for the unambiguous confirmation of the chemical structure of

Montelukast nitrile. By comparing the spectral data of the nitrile intermediate with that of the

final active pharmaceutical ingredient, Montelukast sodium, researchers and drug development

professionals can ensure the identity, purity, and quality of this critical synthetic intermediate,

ultimately contributing to the safety and efficacy of the final medicinal product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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